2-[Methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride
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Overview
Description
2-[Methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate and reaction with an aldehyde in the presence of a base . The final product is obtained through desilylation with tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation by hydrogen peroxide can be used to synthesize enol derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield enol derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
2-[Methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzofuran: A related compound with similar structural features but different biological activities.
Benzofuran substituted chalcones: Compounds with significant anticancer activities.
Indole derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2-[Methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride is unique due to its specific functional groups and the resulting biological activities
Properties
IUPAC Name |
2-[methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c1-11(2)16(3)8-9-18-15(17)14-10-12-6-4-5-7-13(12)19-14;/h4-7,10-11H,8-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTSVYFZNYKXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCOC(=O)C1=CC2=CC=CC=C2O1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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